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Compound of Interest

Compound Name: 2-Amino-4-methylnicotinonitrile

Cat. No.: B1279362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-Amino-4-methylnicotinonitrile (CAS No. 71493-76-0; Molecular
Formula: C7H7Ns; Molecular Weight: 133.15 g/mol ).[1] This document is intended to serve as a
valuable resource for researchers and professionals engaged in drug discovery and
development, offering detailed spectroscopic information and the methodologies for its
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-4-
methylnicotinonitrile, based on characteristic functional group analysis and available data.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (d)

1H NMR Multiplicity Assignment
ppm

Aromatic CH ~8.0-8.2 Doublet H-6

Aromatic CH ~6.6 - 6.8 Doublet H-5

NH:2 ~5.0-6.0 Broad Singlet Amino Protons

CHs ~2.4-2.6 Singlet Methyl Protons
Chemical Shift (d) ]

13C NMR Assignment
ppm

C=N (Nitrile) ~117 - 120 -CN

Aromatic C-NH:z ~160 - 162 C-2

Aromatic C-CHs ~155 - 158 C-4

Aromatic CH ~150 - 152 C-6

Aromatic C
~108 - 112 C-3

(Quaternary)

Aromatic CH ~105 - 108 C-5

CHs ~20-25 Methyl Carbon

Note: Predicted chemical shifts are based on the analysis of similar structures and general

principles of NMR spectroscopy. Actual values may vary depending on the solvent and

experimental conditions. A certificate of analysis for this compound has confirmed that its *H

NMR spectrum is consistent with the expected structure.[2]

Table 2: Infrared (IR) Spectroscopy Data
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] **Characteristic ] ]
Functional Group . Vibrational Mode
Absorption (cm~?) **

Asymmetric & Symmetric

N-H (Amino) 3400 - 3200 (two bands) Stretching

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 2980 - 2850 Stretching

C=N (Nitrile) 2230 - 2210 Stretching
C=C, C=N (Aromatic Ring) 1650 - 1450 Ring Stretching
N-H (Amino) 1640 - 1560 Bending

C-H (Aliphatic) 1470 - 1370 Bending

Table 3: Mass Spectrometry (MS) Data

Technique m/z Value Assignment

Electrospray lonization (ESI-

134.07 [M+H]*
MS)

156.05 [M+Na]*

Note: The molecular ion peak [M]* would be observed at m/z 133.06 in techniques like Electron
lonization (El). Fragmentation patterns would likely involve the loss of HCN (m/z 27) and
CHsCN (m/z 41).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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e Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-methylnicotinonitrile in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The choice of solvent is
critical to avoid signal overlap with the analyte.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of
proton chemical shifts (typically 0-10 ppm).

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
seqguence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans and a longer relaxation delay may be necessary due to the lower natural
abundance and sensitivity of the 13C nucleus.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-Amino-4-methylnicotinonitrile with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until
a fine, homogeneous powder is obtained.[3]

o Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[3]

o Sample Preparation (Thin Film Method):
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o Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.[4]

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

» Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm™1).
Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract
from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational
frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of 2-Amino-4-methylnicotinonitrile
(approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
Further dilution may be necessary depending on the sensitivity of the instrument.

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source (e.g., Electrospray lonization - ESI, or Electron lonization - EI).

o Data Acquisition (ESI):

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to achieve stable ionization and maximize the signal of the
protonated molecule [M+H]*.

o Data Acquisition (EI):
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o Introduce the sample (often via a direct insertion probe for solids) into the high-vacuum

source where it is bombarded with a beam of electrons (typically 70 eV).

o This high-energy ionization leads to the formation of the molecular ion [M]* and

characteristic fragment ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the major fragment ions to deduce the structure of the molecule. High-resolution

mass spectrometry (HRMS) can be used to determine the exact mass and elemental

composition.

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses

described.
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Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analyses.
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Caption: Logical relationships between spectroscopic techniques and derived structural
information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-methylnicotinonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279362#spectroscopic-data-of-2-amino-4-
methylnicotinonitrile-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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